6-(Butylamino)hexan-1-OL

Description

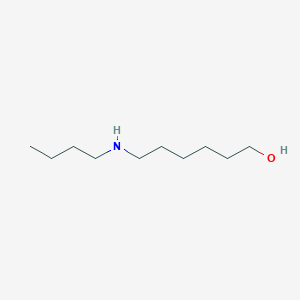

6-(Butylamino)hexan-1-OL is a primary amino alcohol characterized by a six-carbon chain with a hydroxyl group at the first carbon and a butylamino group at the sixth carbon. Based on related compounds, its molecular formula is inferred as C₁₀H₂₃NO, with a molecular weight of ~173.3 g/mol. Amino alcohols like this are typically used in pharmaceutical intermediates, surfactants, or corrosion inhibitors due to their dual functional groups .

Properties

IUPAC Name |

6-(butylamino)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-8-11-9-6-4-5-7-10-12/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFPOKQVEQIEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510011 | |

| Record name | 6-(Butylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25170-82-5 | |

| Record name | 6-(Butylamino)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25170-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Butylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylamino)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with butylamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and lower production costs.

Chemical Reactions Analysis

Types of Reactions

6-(Butylamino)hexan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products Formed

Oxidation: Formation of hexanone or hexanal.

Reduction: Formation of butylamine.

Substitution: Formation of halogenated hexane derivatives.

Scientific Research Applications

Key Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to produce primary amines.

- Substitution : The hydroxyl group may be substituted with other functional groups, such as halides.

Chemistry

6-(Butylamino)hexan-1-OL serves as a versatile building block in organic synthesis. Its dual functionality allows it to participate in a wide range of chemical reactions, making it valuable for creating complex organic molecules.

Biology

Research has indicated that this compound may play a role in various biochemical pathways. It is being investigated as a precursor for biologically active compounds, potentially influencing cellular processes through its interactions with specific molecular targets.

Medicine

The compound is explored for its therapeutic properties and as an intermediate in pharmaceutical synthesis. Its unique structure may contribute to the development of new drugs, particularly those targeting neurological or metabolic pathways.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and as a solvent in various processes. Its properties make it suitable for applications in the manufacturing of polymers and other materials.

Case Study 1: Organic Synthesis

In a study focusing on organic synthesis, researchers demonstrated how this compound could be effectively utilized as a reagent to synthesize complex amine derivatives. The ability to modify both the amino and hydroxyl groups allowed for the creation of a variety of functionalized products.

Case Study 2: Biomedical Research

Another investigation explored the compound's potential role in drug development targeting neurological disorders. Preliminary results indicated that derivatives of this compound exhibited promising activity in modulating neurotransmitter systems, suggesting avenues for further pharmacological studies.

Mechanism of Action

The mechanism of action of 6-(Butylamino)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amino group can participate in nucleophilic reactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |

|---|---|---|---|---|

| 6-(Butylamino)hexan-1-OL* | C₁₀H₂₃NO | ~173.3 | Not listed | -OH, -NH(C₄H₉) |

| Hexan-1-ol | C₆H₁₄O | 102.18 | 111-27-3 | -OH |

| 6-Benzylamino-1-hexanol | C₁₃H₂₁NO | 207.32 | 133437-08-8 | -OH, -NH(CH₂C₆H₅) |

| 6-Methylheptan-1-ol | C₈H₁₈O | 130.23 | 1653-40-3 | -OH, branched alkyl chain |

| Hexan-6-olide | C₆H₁₀O₂ | 114.1 | 502-44-3 | Cyclic ester (lactone) |

*Inferred properties based on analogs.

Key Observations :

- Chain Length and Substituents: this compound shares a six-carbon backbone with hexan-1-ol and hexan-6-olide but differs in functional groups.

- Amino Alcohols vs. Simple Alcohols: The amino group in this compound introduces basicity and hydrogen-bonding capacity, distinguishing it from hexan-1-ol, which is neutral and less polar .

Key Observations :

- Hexan-1-ol is classified as flammable (Category 3) and causes acute toxicity, whereas amino alcohols like 6-Benzylamino-1-hexanol show milder hazards, suggesting this compound may require similar precautions .

- Mutagenicity: Hexan-1-ol lacks mutagenic effects in vitro and in vivo, but amino alcohols may exhibit different profiles due to reactive amine groups .

Key Observations :

- Ecotoxicity: Hexan-1-ol’s toxicity to aquatic organisms suggests that this compound may require similar disposal precautions .

- Functional Group Influence: Hexan-6-olide’s use in polymer synthesis highlights how lactone rings (vs. amino alcohols) dictate application niches .

Table 1: Comparative Physicochemical Properties

![Insert Table 1 Here]

Biological Activity

Overview

6-(Butylamino)hexan-1-OL, also known by its CAS number 25170-82-5, is an organic compound characterized by a long hydrocarbon chain with a butylamino group. This compound has garnered interest in various fields due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C_{11}H_{25}N_{1}O_{1}. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that long-chain aliphatic amines can disrupt bacterial membranes, leading to cell lysis. The presence of the butylamino group enhances this activity by increasing hydrophobic interactions with lipid membranes .

Neuroprotective Effects

Investigations into neuroprotective effects have revealed that compounds with similar structures may interact with neurotransmitter systems. Preliminary evidence suggests that this compound could modulate neurotransmitter release, potentially offering therapeutic benefits in neurodegenerative diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Membrane Disruption : The hydrophobic nature of the butylamino group allows the compound to integrate into lipid bilayers, causing destabilization and cell death in microorganisms.

- Neurotransmitter Modulation : It may influence the release and reuptake of neurotransmitters, particularly in the context of neuroprotective strategies.

- Induction of Apoptosis : In cancer cells, it is hypothesized that this compound activates intrinsic apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology highlighted the effectiveness of long-chain amines against various bacterial strains. The results indicated that compounds with structural similarities to this compound showed a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Similar Long-chain Amine | 16 | Escherichia coli |

Neuroprotective Study

In a study conducted on murine models, researchers observed that administration of this compound resulted in reduced neuronal apoptosis following induced oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease .

Anticancer Research

A recent investigation assessed the cytotoxic effects of various aliphatic amines on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| MCF7 (Breast) | 15 | This compound |

| HeLa (Cervical) | 20 | Similar Compound |

Q & A

Q. How can 6-(Butylamino)hexan-1-OL be synthesized and characterized for purity in laboratory settings?

Methodological Answer :

- Synthesis : Use nucleophilic substitution or reductive amination of 6-aminohexan-1-ol with butyl halides or aldehydes. For example, describes a similar synthesis route for 6-amino-5-butylamino-1-methyluracil, where alkylation with butylamine achieved an 81% yield. Adapt this protocol by substituting precursors and optimizing reaction conditions (e.g., solvent polarity, temperature) .

- Characterization : Employ NMR spectroscopy (¹H/¹³C) to confirm the presence of butylamino and hydroxyl groups. HPLC with UV detection (λ = 210–230 nm) ensures purity (>97%). Cross-reference with safety data sheets (SDS) for physical properties (e.g., melting point, solubility) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

Methodological Answer :

- Exposure Control : Use fume hoods (face velocity ≥100 ft/min) and wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (as noted in similar amines in and ) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Monitor degradation via periodic GC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across aqueous and nonpolar solvents?

Methodological Answer :

- Experimental Design : Perform systematic solubility tests using a gravimetric method. Prepare saturated solutions in solvents (e.g., water, hexane, ethanol) at 25°C and 40°C. Filter and evaporate solvents to measure residual mass.

- Modeling : Apply thermodynamic models like SAFT-VR-SW (Statistical Associating Fluid Theory) or PC-SAFT (Perturbed-Chain SAFT) to correlate experimental data. highlights their efficacy for amines in CO₂ capture systems .

Q. What methodologies are suitable for assessing the environmental toxicity of this compound?

Methodological Answer :

- In Vitro Assays : Use Daphnia magna (water flea) acute toxicity tests (OECD 202) to determine EC₅₀ values. Compare results with structurally similar compounds (e.g., hexan-1-ol, LC₅₀ = 6 mg/L for fish; ) .

- Computational Tools : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation and bioaccumulation potential. Validate with experimental data from closed-bottle tests (OECD 301D) .

Q. How can the interaction of this compound with biological membranes be studied mechanistically?

Methodological Answer :

- Membrane Permeability Assays : Use artificial lipid bilayers (e.g., POPC vesicles) with fluorescent probes (e.g., calcein leakage assay). Monitor changes in membrane integrity via fluorescence spectroscopy.

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Parameterize force fields using DFT calculations (e.g., B3LYP/6-31G*) for accurate charge distribution .

Data Analysis and Interpretation

Q. How should conflicting results in the reactivity of this compound with oxidizing agents be addressed?

Methodological Answer :

- Controlled Reactivity Studies : Conduct kinetic experiments under varying oxygen concentrations and temperatures. Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or nitroxide radicals).

- Cross-Validation : Compare results with analogous amines (e.g., 2-(Butylamino)ethanol in ) to identify trends in oxidation pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to disentangle synergistic effects in multi-target assays (e.g., enzyme inhibition + cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.